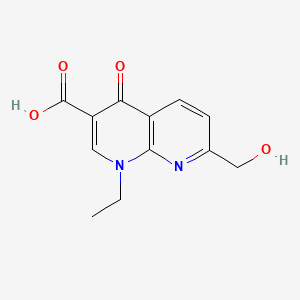

7-Hydroxynalidixic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxynalidixic acid, also known as hydroxynalidixate, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Hydroxynalidixic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxynalidixic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxynalidixic acid is primarily located in the cytoplasm.

科学的研究の応用

Pharmacokinetics and Antibacterial Activity

Pharmacokinetics

Research indicates that 7-hydroxynalidixic acid is rapidly absorbed and excreted following administration of nalidixic acid. A study demonstrated that after oral doses, both nalidixic acid and its hydroxylated form reached concentrations significantly above the minimum inhibitory concentration for bacteria within hours . The elimination half-life of this compound was found to be approximately 6 to 7 hours, suggesting efficient metabolism and clearance from the body .

Antibacterial Synergy

Recent studies have highlighted the synergistic interaction between nalidixic acid (and by extension, its metabolites like this compound) and other antibiotics such as tetracycline. This combination has shown enhanced effectiveness against multi-drug resistant strains of Acinetobacter baumannii and Escherichia coli in vitro and in vivo, indicating a potential strategy for overcoming antibiotic resistance . The mechanisms behind this synergy include membrane damage caused by higher concentrations of nalidixic acid, which may enhance the efficacy of co-administered antibiotics .

Potential in Cosmetic Formulations

This compound has also been explored for its applications in cosmetic formulations. Its properties as an antimicrobial agent make it a candidate for inclusion in products aimed at skin health. The compound's ability to inhibit bacterial growth can potentially enhance the safety and efficacy of topical formulations, particularly those designed for acne treatment or other skin conditions where bacterial proliferation is a concern .

Cancer Treatment Research

Recent studies have investigated the repositioning of nalidixic acid through lanthanide complexation to enhance its cytotoxic effects against cancer cell lines. The complexes formed with lanthanides displayed significant activity against specific cancer cell lines such as LoVo (human colon cancer), with lower IC50 values than traditional chemotherapeutics like cisplatin . The binding affinity of these complexes to DNA and proteins suggests that this compound could play a role in targeted cancer therapies, enhancing drug delivery systems through improved binding characteristics .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmacokinetics | Rapid absorption and excretion; effective antibacterial concentrations achieved post-administration. |

| Antibacterial Synergy | Enhances effectiveness when combined with tetracycline against resistant bacterial strains. |

| Cosmetic Formulations | Potential use as an antimicrobial agent in topical applications for skin health. |

| Cancer Treatment Research | Lanthanide complexes show enhanced cytotoxicity against cancer cell lines; potential for targeted therapies. |

特性

CAS番号 |

3759-18-0 |

|---|---|

分子式 |

C12H12N2O4 |

分子量 |

248.23 g/mol |

IUPAC名 |

1-ethyl-7-(hydroxymethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O4/c1-2-14-5-9(12(17)18)10(16)8-4-3-7(6-15)13-11(8)14/h3-5,15H,2,6H2,1H3,(H,17,18) |

InChIキー |

FRJDYPGZHOEEKU-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |

正規SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |

Key on ui other cas no. |

3759-18-0 |

同義語 |

7-(hydroxymethyl)nalidixic acid 7-hydroxymethylnalidixic acid 7-hydroxynalidixic acid 7-hydroxynalidixic acid, monosodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。